3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitromethyl group and a methyl group attached to the thiophene ring, along with a dione functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the nitration of a precursor thiophene compound. The reaction typically requires the use of nitric acid as the nitrating agent, and the process is carried out under controlled temperature and pressure conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl and nitromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitrothiophene derivatives.
Reduction: Formation of aminothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used
Scientific Research Applications
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: A structurally similar compound with a nitro group attached to a phenol ring.
3-Methyl-4-nitrobenzoic acid: Contains a nitro group and a carboxylic acid group attached to a benzene ring.
4-Nitro-m-cresol: A nitro compound with a methyl group attached to a phenol ring
Uniqueness
3-Methyl-4-(nitromethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to other nitro compounds
Properties
CAS No. |
61639-97-2 |
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Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
3-methyl-4-(nitromethyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H9NO4S/c1-5-3-12(10,11)4-6(5)2-7(8)9/h2-4H2,1H3 |
InChI Key |
DQEIDQHQQSZLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)C[N+](=O)[O-] |
Origin of Product |
United States |
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